Deoxyaminopteroic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

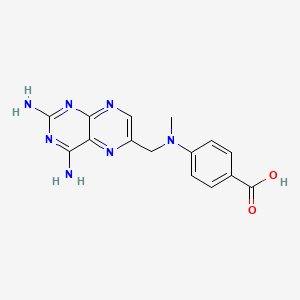

4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCXZSDKANNOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173427 | |

| Record name | Deoxyaminopteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19741-14-1 | |

| Record name | Deoxyaminopteroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019741141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19741-14-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxyaminopteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-(2,4-Diamino-6-pteridinylmethyl)-N-methylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4-DEOXY-N10-METHYLPTEROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7OVP484DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Foundational Role of the Folate Pathway

An In-Depth Technical Guide to the Biosynthetic Origin of Folate Precursors: The Chorismate to Dihydropteroate Axis

Folate (Vitamin B9) and its derivatives are indispensable cofactors in all domains of life, acting as critical carriers of one-carbon units. These molecules are vital for the biosynthesis of essential metabolites, including purines, thymidylate, and certain amino acids like methionine. Consequently, the metabolic pathways responsible for producing folates are fundamental to cellular replication and survival. While higher eukaryotes obtain folate through their diet, most prokaryotes, microbial eukaryotes, and plants synthesize it de novo. This distinction makes the folate biosynthetic pathway a prime and well-validated target for antimicrobial drug development.

This guide provides a detailed exploration of the biosynthetic origins of dihydropteroate, a core intermediate in the folate pathway. The formation of dihydropteroate represents a critical junction, unifying two distinct metabolic arms: the synthesis of a pterin moiety from guanosine triphosphate (GTP) and, centrally to our focus, the synthesis of para-aminobenzoic acid (PABA) from the shikimate pathway intermediate, chorismate. We will dissect the enzymatic logic, catalytic mechanisms, and allosteric regulation that govern this elegant biosynthetic route, providing field-proven experimental protocols for its investigation.

Part 1: The Bifurcated Pathway to Dihydropteroate

The synthesis of 7,8-dihydropteroate is not a linear process but rather the elegant condensation of two separately synthesized precursors: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and PABA.

-

The Pterin Arm: This pathway begins with GTP, which is transformed through a series of enzymatic steps initiated by GTP cyclohydrolase I (GTPCHI) to yield the pterin ring structure, DHPPP.

-

The PABA Arm: This pathway channels chorismate, a critical branch-point metabolite from the shikimate pathway, into the production of PABA.

The convergence of these two arms is catalyzed by dihydropteroate synthase (DHPS), a key enzyme and the target of sulfonamide antibiotics.

Figure 1: Overview of the biosynthetic pathways converging to form 7,8-dihydropteroate.

Part 2: The Core Directive: Biosynthesis of para-Aminobenzoic Acid (PABA)

The conversion of chorismate to PABA is a cornerstone of folate synthesis in microorganisms and proceeds via a two-step enzymatic cascade involving the intermediate 4-amino-4-deoxychorismate (ADC).

Step 1: Amination of Chorismate via ADC Synthase

The first committed step is the conversion of chorismate to ADC, catalyzed by 4-amino-4-deoxychorismate synthase (ADCS) . In many bacteria, such as Escherichia coli, ADCS is a fascinating example of a heterodimeric enzyme complex that utilizes substrate channeling.

-

PabA (Glutamine Amidotransferase): This subunit functions to hydrolyze L-glutamine, generating ammonia in the process.

-

PabB (ADC Synthase): This subunit binds chorismate and utilizes the ammonia produced by PabA to replace the C4 hydroxyl group of chorismate, forming ADC.

The physical association of PabA and PabB is critical. It creates a molecular tunnel through which the highly reactive ammonia molecule can travel directly from the active site of PabA to the active site of PabB. This channeling mechanism prevents the ammonia from diffusing into the cytoplasm and ensures efficient substrate conversion. The binding of chorismate to PabB induces a conformational change that allosterically activates the glutaminase activity of PabA, a fine-tuned regulatory mechanism ensuring ammonia is produced only when needed.

Step 2: Aromatization via ADC Lyase

The final step in PABA synthesis is the conversion of ADC to PABA, a reaction catalyzed by 4-amino-4-deoxychorismate lyase (ADCL) , also known as PabC. This enzyme belongs to the fold-type IV family of pyridoxal 5'-phosphate (PLP)-dependent enzymes.

The mechanism involves the formation of a Schiff base between the amino group of ADC and the PLP cofactor. This electronic rearrangement facilitates the elimination of pyruvate from the side chain of ADC, which concurrently drives the aromatization of the six-membered ring to form PABA. The enzyme then releases PABA, and the PLP cofactor is regenerated by forming a new Schiff base with an active site lysine residue.

Whitepaper: The Putative Discovery and Technical Characterization of Deoxyaminopteroic Acid as a Novel Metabolite in Folate Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This in-depth technical guide provides a comprehensive framework for the discovery, characterization, and significance of a hypothetical novel metabolite, deoxyaminopteroic acid. It is structured to serve as a roadmap for researchers investigating atypical enzymatic products within the folate biosynthesis pathway.

Introduction: Beyond the Canonical Folate Pathway

The de novo biosynthesis of folates is a cornerstone of microbial and plant metabolism, providing essential cofactors for one-carbon transfers in the synthesis of nucleotides and amino acids.[1] This pathway is a well-established target for antimicrobial agents, such as sulfonamides, which inhibit the enzyme dihydropteroate synthase (DHPS).[1][2] While the canonical pathway is well-elucidated, the potential for enzymatic side reactions and the generation of novel, off-pathway metabolites remains an area of active investigation. Such discoveries can unveil new metabolic intricacies and present opportunities for novel therapeutic interventions.

This guide explores the hypothetical discovery and characterization of This compound , a putative metabolite that could arise from the promiscuity of enzymes within the folate pathway. For the purpose of this technical exploration, we will define "this compound" as a derivative of dihydropteroic acid lacking a specific hydroxyl group on the pterin moiety. The existence of such a metabolite would have significant implications for our understanding of folate metabolism and could serve as a novel biomarker or therapeutic target.

This document will serve as a technical roadmap for researchers, detailing the enzymatic context, a hypothesized biosynthetic pathway, and a comprehensive suite of analytical methodologies for the discovery and characterization of such novel pterin-containing compounds.

The Enzymatic Hub: Dihydropteroate Synthase (DHPS)

DHPS (EC 2.5.1.15) is the central enzyme in the formation of dihydropteroate, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA).[1][2] The enzyme is a validated target for sulfonamide antibiotics, which act as competitive inhibitors of pABA.[1][2]

Enzymatic Mechanism: The reaction catalyzed by DHPS is understood to proceed via an SN1-like mechanism.[3][4] This involves the formation of a cationic pterin intermediate, which is then attacked by the amino group of pABA.[3] The flexibility of the active site and the nature of this reactive intermediate suggest that DHPS may be capable of accommodating and reacting with substrates analogous to DHPPP, potentially leading to the formation of unconventional products.

Substrate Promiscuity: While DHPS exhibits high fidelity for its natural substrates, studies have shown that it can accommodate alternative molecules.[5] This enzymatic plasticity is the theoretical foundation for the potential biosynthesis of this compound. If a "deoxy" version of DHPPP were present in the cellular environment, it is plausible that DHPS could utilize it as a substrate.

A Hypothesized Biosynthetic Pathway for 7-Deoxy-7,8-dihydropteroic Acid

The formation of a "deoxy" pteroate derivative would likely involve the enzymatic modification of a precursor in the pterin biosynthesis pathway. One plausible route could involve the reduction of the hydroxyl group of a pterin intermediate prior to its condensation with pABA. The following diagram illustrates a hypothetical pathway for the formation of 7-Deoxy-7,8-dihydropteroic Acid.

Caption: Hypothesized biosynthetic pathway of 7-Deoxy-7,8-dihydropteroic Acid.

Technical Guide for the Discovery and Characterization of Novel Pterin Metabolites

This section provides a detailed experimental framework for the identification and structural elucidation of a hypothetical this compound.

In Vitro Enzymatic Synthesis

The initial step in characterizing a novel metabolite is often its in vitro synthesis to produce a pure standard for analytical method development.

Protocol 1: Enzymatic Synthesis of a Putative this compound

-

Expression and Purification of DHPS:

-

Clone the folP gene (encoding DHPS) from a suitable organism (e.g., E. coli) into an expression vector with a purification tag (e.g., 6x-His).

-

Transform the vector into an appropriate expression host (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant DHPS using immobilized metal affinity chromatography (IMAC).

-

Verify the purity and concentration of the enzyme using SDS-PAGE and a Bradford assay.

-

-

Synthesis of the "Deoxy" Substrate:

-

The "deoxy" pterin precursor, for example, 7-deoxy-6-hydroxymethyl-7,8-dihydropterin, would need to be chemically synthesized. This would likely involve multi-step organic synthesis starting from a commercially available pteridine.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Purified DHPS (1-5 µM)

-

Synthesized deoxy-pterin precursor (as the pyrophosphate derivative) (100 µM)

-

p-Aminobenzoic acid (pABA) (100 µM)

-

ATP and MgCl2 (as required if starting from the non-phosphorylated precursor and including HPPK)

-

Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 8.0)

-

-

Incubate the reaction at 37°C for 1-4 hours.

-

Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid or cold acetonitrile).

-

Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

-

Caption: Workflow for the in vitro enzymatic synthesis of a putative this compound.

Analytical Identification and Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of a novel metabolite.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the components of the enzymatic reaction mixture.

Protocol 2: HPLC Separation of Pterin Metabolites

-

Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes.

-

Detection: Monitor at wavelengths characteristic of pterin compounds (e.g., 280 nm and 340 nm).

-

Analysis: Compare the chromatogram of the enzymatic reaction to a control reaction lacking the enzyme or substrate to identify the product peak.

4.2.2. Mass Spectrometry (MS and MS/MS)

MS provides the molecular weight and fragmentation pattern of the metabolite, which are crucial for structural elucidation.

Protocol 3: LC-MS/MS Analysis

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Data Acquisition:

-

Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the accurate mass of the parent ion.

-

Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the parent ion of interest to obtain a fragmentation spectrum.

-

-

Data Analysis:

-

Determine the elemental composition from the accurate mass measurement.

-

Interpret the fragmentation pattern to deduce the structure of the metabolite.

-

Table 1: Predicted Mass Spectrometry Data for a Hypothesized this compound

| Compound | Formula | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) | Key Predicted Fragments (Positive Mode) |

| Dihydropteroic Acid | C₁₄H₁₄N₆O₃ | 315.1200 | 313.1044 | p-aminobenzoic acid moiety (m/z 138), pterin moiety |

| 7-Deoxy-7,8-dihydropteroic Acid | C₁₄H₁₄N₆O₂ | 299.1251 | 297.1095 | p-aminobenzoic acid moiety (m/z 138), deoxy-pterin moiety |

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural characterization of a novel compound.

Protocol 4: NMR Analysis

-

Sample Preparation: The putative metabolite must be purified by preparative HPLC and dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiments:

-

¹H NMR: To identify the number and connectivity of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

-

-

Data Analysis: Assign all proton and carbon signals and compare them to the spectra of known related compounds (e.g., aminopterin) to confirm the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Moieties

| Moiety | Dihydropteroic Acid (approx. δ, ppm) | Hypothesized this compound (predicted change) |

| Pterin Ring Protons | Aromatic and aliphatic signals | Shift in signals adjacent to the site of deoxygenation |

| p-Aminobenzoyl Protons | 6.5-8.0 (aromatic) | No significant change |

| Methylene Bridge (-CH₂-) | ~4.5 | Minor shift due to electronic changes in the pterin ring |

digraph "Analytical Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Reaction_Mixture" [label="Enzymatic Reaction Mixture"]; "HPLC" [label="HPLC Separation"]; "UV_Vis" [label="UV-Vis Detection"]; "MS" [label="Mass Spectrometry"]; "NMR" [label="NMR Spectroscopy"]; "Structure" [label="Structure Elucidation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purified_Compound" [label="Purified Compound"];

"Reaction_Mixture" -> "HPLC"; "HPLC" -> "UV_Vis"; "HPLC" -> "MS"; "HPLC" -> "Purified_Compound" [label="Preparative"]; "Purified_Compound" -> "NMR"; "MS" -> "Structure"; "NMR" -> "Structure"; }

Caption: Integrated analytical workflow for the characterization of a novel metabolite.

Significance and Future Directions

The discovery of a novel metabolite such as this compound would have several important implications:

-

Metabolic Plasticity: It would provide evidence for the adaptability and potential for side reactions within the highly conserved folate pathway.

-

Biomarker Potential: If found in biological systems, it could serve as a biomarker for specific metabolic states or disease conditions.

-

Drug Development: The enzymes involved in its formation could represent new targets for therapeutic intervention. The metabolite itself could also be explored for biological activity.

Future research should focus on screening for the presence of this compound in various organisms, particularly under conditions of metabolic stress or in the presence of DHPS inhibitors. Furthermore, the identification of the putative reductase responsible for the "deoxy" modification would be a critical next step in fully elucidating this novel biosynthetic branch.

References

- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 2. Metabolism of dihydroaminopterin and the influence of aminopterin and related derivatives on the metabolism of (-)-5-formyl-tetrahydrofolic acid in Pediococcus cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

A Technical Guide to Deoxyaminopteroic Acid: A Core Scaffold in Folate Pathway Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The folate metabolic pathway, essential for the biosynthesis of nucleic acids and certain amino acids, presents a validated and critical target for antimicrobial and antineoplastic agents.[1][2] Unlike mammals who acquire folates through their diet, many microorganisms, including pathogenic bacteria, rely on the de novo synthesis of these vital cofactors.[3][4] This metabolic dependency creates a therapeutic window for selective inhibition. A key enzyme in this pathway is Dihydropteroate Synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[5] Deoxyaminopteroic acid, also known as 4-amino-4-deoxy-pteroic acid, is a structural analog of the natural product pteroic acid and a potent inhibitor of this pathway. This guide provides a detailed examination of its mechanism of action, its foundational role in the development of novel antifolates, and the experimental methodologies required for its investigation.

The Folate Biosynthesis Pathway: A Validated Antimicrobial Target

The biosynthesis of tetrahydrofolate (THF), the biologically active form of folate, is a multi-step enzymatic process. It begins with the conversion of chorismate to PABA and GTP to DHPP.[6] The enzyme Dihydropteroate Synthase (DHPS) then catalyzes the crucial condensation of PABA and DHPP to form 7,8-dihydropteroate.[5] This intermediate is subsequently glutamylated by dihydrofolate synthase (DHFS) to yield dihydrofolate (DHF). Finally, dihydrofolate reductase (DHFR) reduces DHF to THF.[7] THF cofactors are indispensable as donors of one-carbon units in the synthesis of purines, thymidylate, and amino acids like methionine and serine.[1] Disrupting this pathway starves the cell of essential building blocks for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect.[4]

The clinical significance of this pathway was first exploited with the advent of sulfonamide antibiotics ("sulfa drugs").[3] These drugs are structural mimics of PABA and act as competitive inhibitors of DHPS, effectively halting folate production.[3] However, the extensive use of sulfonamides has led to widespread bacterial resistance, primarily through mutations in the DHPS enzyme, necessitating the development of new inhibitors.[8]

Caption: The microbial folate synthesis pathway and point of inhibition.

This compound: Mechanism of Competitive Inhibition

This compound (4-amino-4-deoxy-pteroic acid) is a close structural analog of p-aminobenzoic acid (PABA), the natural substrate for DHPS. The core mechanism of action is competitive inhibition.[3]

-

Structural Mimicry : The aminobenzoic acid moiety of this compound is nearly identical to PABA, allowing it to bind to the PABA-specific pocket within the active site of the DHPS enzyme.

-

Active Site Occlusion : By occupying the PABA binding site, this compound physically prevents the natural substrate from entering and binding to the enzyme.

-

Non-Productive Binding : While it binds to the enzyme, it cannot undergo the condensation reaction with DHPP to form a functional dihydropteroate molecule. This non-productive binding effectively sequesters the enzyme, halting the entire downstream folate synthesis pathway.

This mechanism is highly selective for microbial cells, as mammalian cells lack the DHPS enzyme and instead obtain folate through dietary intake, making it an excellent target for antimicrobial drug design.[4] The focus on developing new DHPS inhibitors that can bypass existing sulfonamide resistance mechanisms is a critical area of research.[8][9][10] Some strategies involve designing inhibitors that target the pterin-binding site of DHPS rather than the PABA site, which may circumvent resistance mutations that alter PABA binding.[8][11]

References

- 1. Antifolate - Wikipedia [en.wikipedia.org]

- 2. Folate metabolism in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Deoxyaminopteroic Acid: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Methotrexate Metabolite

Deoxyaminopteroic acid (DAMPA), a primary metabolite of the widely used chemotherapeutic agent methotrexate, represents a molecule of significant interest in pharmacology and drug development. While often overshadowed by its potent parent compound, a thorough understanding of DAMPA's chemical and physical properties is crucial for comprehending methotrexate's pharmacokinetics, metabolism, and mechanisms of resistance. This guide provides a comprehensive technical overview of DAMPA, consolidating available data on its fundamental properties, analytical methodologies, and biological relevance to empower researchers in oncology, pharmacology, and medicinal chemistry.

Core Chemical Identity and Structure

This compound, systematically named 4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoic acid, is a pteridine derivative that forms the structural backbone of methotrexate, lacking the glutamate moiety.[1]

Chemical Structure

The molecular structure of DAMPA consists of a pteridine ring system linked via a methylene bridge to a p-aminobenzoic acid (PABA) derivative.

Caption: Chemical structure of this compound (DAMPA).

Physicochemical Properties

A summary of the key physicochemical properties of DAMPA is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N₇O₂ | [1] |

| Molecular Weight | 325.33 g/mol | [1] |

| IUPAC Name | 4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoic acid | [1] |

| CAS Number | 19741-14-1 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 255 °C (decomposes) | |

| Boiling Point | Not available (decomposes) | |

| pKa | Predicted values suggest multiple ionization states due to the pteridine ring nitrogens and the carboxylic acid group. Experimental determination is recommended for precise values. | |

| Solubility | Soluble in DMSO.[2] Sparingly soluble in aqueous solutions, with solubility being pH-dependent. | |

| LogP | 0.9188 (predicted) |

Analytical Characterization

Accurate identification and quantification of DAMPA are essential for pharmacokinetic studies and metabolite monitoring. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the methylene bridge protons, the N-methyl group protons, and protons on the pteridine ring. The exact chemical shifts would be dependent on the solvent used.

-

¹³C-NMR: The spectrum would display resonances for all 15 carbon atoms, including the carbonyl carbon of the carboxylic acid, and the distinct carbons of the aromatic and heteroaromatic rings.

-

-

Mass Spectrometry (MS):

-

The exact mass of DAMPA is 325.1287 m/z for the protonated molecule [M+H]⁺. High-resolution mass spectrometry is a key technique for its unambiguous identification in biological matrices. Fragmentation patterns in tandem MS (MS/MS) would involve characteristic losses from the pteridine and benzoic acid moieties.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino groups, C-H stretching of the aromatic and methyl groups, C=O stretching of the carboxylic acid, and C=N and C=C stretching vibrations of the aromatic and heteroaromatic rings.

-

Chromatographic Separation

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the method of choice for the separation and quantification of DAMPA from biological samples, particularly in the context of therapeutic drug monitoring of methotrexate. Reversed-phase chromatography is commonly used, with mobile phases typically consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique to determine the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of DAMPA in a given aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound (DAMPA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

HPLC system with a suitable column and detector (UV or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of DAMPA to a known volume of PBS (pH 7.4) in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vial in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for a period to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration of DAMPA using a validated HPLC method.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for the shake-flask solubility determination of DAMPA.

Biological Significance and Role in Drug Development

A Key Player in Methotrexate Metabolism

DAMPA is the major metabolite of methotrexate, formed by the enzymatic cleavage of the glutamate moiety by carboxypeptidases, particularly carboxypeptidase G2 (CPG2).[3][4] This conversion is clinically significant as DAMPA is considered a non-toxic metabolite because it is a very poor inhibitor of dihydrofolate reductase (DHFR), the primary target of methotrexate.[3]

The rapid conversion of methotrexate to DAMPA by CPG2 is utilized as a rescue therapy in patients experiencing methotrexate-induced nephrotoxicity and delayed drug clearance.[3] Understanding the pharmacokinetics of DAMPA is therefore essential for managing such rescue interventions.

Caption: Enzymatic conversion of Methotrexate to DAMPA and Glutamate.

Mechanism of Action: A Tale of Reduced Affinity

The therapeutic efficacy of methotrexate stems from its potent inhibition of DHFR, an enzyme critical for the synthesis of nucleotides and certain amino acids. Methotrexate mimics the natural substrate of DHFR, dihydrofolate, and binds to the enzyme's active site with high affinity, leading to a depletion of tetrahydrofolate and subsequent cell cycle arrest and apoptosis.

In contrast, DAMPA, lacking the glutamate tail, exhibits a significantly lower binding affinity for DHFR. The glutamate moiety of methotrexate forms crucial interactions within the active site of DHFR, and its absence in DAMPA drastically reduces the inhibitor's potency. This difference in binding affinity is the molecular basis for DAMPA's classification as an "inactive" metabolite in the context of folate antagonism.

Implications for Drug Development

While primarily viewed as a metabolite, the study of DAMPA has implications for drug development:

-

Understanding Drug Resistance: The metabolic conversion of methotrexate to DAMPA can be a mechanism of drug resistance in cancer cells that overexpress certain carboxypeptidases.

-

Informing Prodrug Design: The enzymatic cleavage that produces DAMPA can serve as a model for the design of prodrugs that are activated at the target site.

-

Lead Compound for Novel Antifolates: Although DAMPA itself is a weak DHFR inhibitor, its core pteridine-PABA structure could potentially serve as a scaffold for the synthesis of novel antifolates with modified properties, such as improved selectivity or altered transport characteristics.

Conclusion and Future Perspectives

This compound, while often considered in the shadow of its parent compound, methotrexate, is a molecule of considerable scientific and clinical importance. A thorough understanding of its chemical and physical properties is fundamental to optimizing methotrexate therapy, managing its toxicity, and exploring new avenues in antifolate drug design. Further research to fully characterize its spectral properties, precisely determine its pKa values, and explore its potential as a lead compound is warranted and will undoubtedly contribute to advancements in cancer chemotherapy and beyond.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. Insight into the molecular mechanism about lowered dihydrofolate binding affinity to dihydrofolate reductase-like 1 (DHFRL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Role of Pteroic Acid Analogs in Antifolate Resistance Mechanisms

Preamble: Reframing the Core Question

While the term "Deoxyaminopteroic Acid" is not standard in the literature of antifolate resistance, the query points to a crucial and sophisticated mechanism: the role of aberrant pteroic acid analogs formed by the target enzyme, Dihydropteroate Synthase (DHPS), in the presence of substrate-mimicking drugs. This guide provides an in-depth exploration of this phenomenon, moving beyond simple competitive inhibition to dissect the dual role of antifolates as both inhibitors and alternative substrates, and how this duality shapes the landscape of drug resistance. We will delve into the molecular genetics, biochemistry, and system-level adaptations that allow microorganisms to evade therapies targeting the folate biosynthesis pathway.

Section 1: The Folate Biosynthesis Pathway: A Cornerstone of Cellular Metabolism

Folate and its derivatives, collectively known as tetrahydrofolates (THF), are essential cofactors in one-carbon transfer reactions. These reactions are fundamental for the synthesis of critical cellular building blocks, including purines, thymidylate (a precursor for DNA), and several amino acids like methionine and serine.[1][2][3][4] Consequently, the folate pathway is indispensable for cellular proliferation and survival.

Most microorganisms and plants synthesize folates de novo, a pathway absent in mammals, who must acquire them from their diet.[5][6] This metabolic distinction makes the folate biosynthesis pathway an ideal target for selective antimicrobial agents. The pathway begins with GTP and culminates in the production of THF. A key enzymatic step is catalyzed by Dihydropteroate Synthase (DHPS).

The Dihydropteroate Synthase (DHPS) Reaction

DHPS (EC 2.5.1.15) catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate and pyrophosphate.[7][8][9][10] This reaction is a critical checkpoint in the folate pathway. The resulting dihydropteroate is subsequently glutamylated by dihydrofolate synthase (DHFS) to form dihydrofolate (DHF), which is then reduced by dihydrofolate reductase (DHFR) to the active cofactor, THF.[3][11][12]

Caption: The central role of DHPS in the microbial folate biosynthesis pathway.

Section 2: Sulfonamides: pABA Analogs and the Genesis of Resistance

The first generation of synthetic antibiotics, the sulfonamides (sulfa drugs), were designed as structural mimics of pABA.[5][13] Their mechanism of action is primarily based on competitive inhibition of DHPS. By binding to the pABA-binding site on the enzyme, sulfonamides prevent the formation of dihydropteroate, thereby starving the cell of essential folate cofactors and exerting a bacteriostatic effect.[5][13][14]

However, the widespread use of these drugs led to the rapid emergence of resistance. The primary mechanisms are centered on the DHPS enzyme itself, altering its interaction with both the natural substrate and the inhibitory drug.

The Primary Resistance Mechanism: Mutations in folP

The most common and clinically significant mechanism of sulfonamide resistance involves point mutations in the folP gene, which encodes DHPS.[5][7][15][16] These mutations typically occur in conserved regions surrounding the active site, specifically within flexible loops that govern substrate binding and catalysis.[8][17]

The causality behind this resistance is a delicate balance: the mutations must significantly decrease the binding affinity for sulfonamides while only minimally affecting the affinity for the natural substrate, pABA.[18] This allows the enzyme to continue its essential function, albeit sometimes with reduced catalytic efficiency, even in the presence of the drug.

| Organism | Gene | Common Mutations | Effect on Drug Affinity | References |

| Plasmodium falciparum | pfdhps | A437G, K540E, A581G | High-level resistance to sulfadoxine | [16][19] |

| Escherichia coli | folP | Phe-Gly insertion in active site | Discriminates against sulfa drugs | [17][20] |

| Streptococcus pneumoniae | folP | Insertions near active site | Reduced sulfonamide binding | [14] |

| Plasmodium vivax | pvdhps | S382A, A383G, A553G | Correlated with sulfadoxine pressure | [15] |

Table 1: Common resistance-conferring mutations in the DHPS gene (folP) across different pathogens.

The Dual-Action Conundrum: DHPS as a Catalyst for Pteroic Acid Analog Formation

A more nuanced aspect of the DHPS-sulfonamide interaction goes beyond simple competitive inhibition. Research has shown that DHPS can, in fact, catalyze the condensation of a sulfonamide molecule with DHPPP.[9][12] This reaction produces a pteroic acid analog, such as a "sulfa-dihydropteroate."

This product is a metabolic dead-end; it cannot be utilized by the downstream enzyme, DHFS, to produce dihydrofolate.[12] This catalytic side-reaction effectively sequesters both the enzyme and the DHPPP substrate, contributing to the overall inhibition of the folate pathway. Therefore, the sulfonamide acts with a dual mechanism:

-

Competitive Inhibitor: Blocks pABA from binding to the active site.

-

Alternative Substrate: Forms a non-functional product that consumes DHPPP.

This dual role has profound implications for resistance. Mutations that confer resistance may not only reduce the affinity for the sulfonamide as an inhibitor but also impair the enzyme's ability to use it as a substrate, further enhancing survival.

Caption: Dual mechanism of sulfonamides targeting DHPS.

Section 3: System-Level Adaptations and Bypass Mechanisms

Beyond alterations at the DHPS enzyme itself, microorganisms can evolve broader, system-level strategies to counteract antifolate pressure.

-

Increased pABA Production: Some resistant strains overcome competitive inhibition by simply increasing the intracellular concentration of the natural substrate, pABA.[18] By shifting the substrate-to-inhibitor ratio, the probability of productive catalysis by DHPS is increased. This is often achieved by mutations in the regulatory regions of genes involved in the upstream chorismate pathway, which produces pABA.[1][21]

-

Acquisition of Resistant DHPS Genes: A powerful mechanism, particularly in bacteria, is the horizontal gene transfer of plasmids or integrons carrying highly resistant sul genes (e.g., sul1, sul2).[5][17][20] These genes encode alternative DHPS enzymes that are profoundly insensitive to sulfonamides while maintaining normal catalytic function, providing an immediate and high-level resistance phenotype.[14][17]

-

Folate Salvage Pathways: Some organisms can bypass the need for de novo folate synthesis entirely if they can acquire sufficient folates from their environment.[7] This renders drugs targeting the synthesis pathway, including DHPS inhibitors, ineffective.

Section 4: Experimental Protocols for Investigating DHPS-Mediated Resistance

Validating and characterizing the mechanisms described above requires a combination of molecular, biochemical, and microbiological techniques. The following protocols provide a self-validating framework for analysis.

Protocol 1: Molecular Identification of Resistance Alleles in the folP Gene

Objective: To amplify and sequence the DHPS-encoding gene (folP or its orthologs) from clinical or laboratory isolates to identify mutations associated with resistance.

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the microbial culture using a commercially available kit or standard phenol-chloroform extraction protocol. Quantify DNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

-

Primer Design: Design PCR primers flanking the entire coding sequence of the folP gene. Primers should be designed based on a conserved region from a reference genome to ensure successful amplification across different strains.

-

PCR Amplification:

-

Set up a 50 µL PCR reaction containing: 100-200 ng genomic DNA, 1X PCR buffer, 200 µM dNTPs, 0.5 µM of each forward and reverse primer, and 1.25 units of a high-fidelity DNA polymerase.

-

Use a thermal cycler with the following parameters:

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of: 95°C for 30 seconds, 55-60°C (primer Tm-dependent) for 30 seconds, 72°C for 1 minute/kb of amplicon length.

-

Final extension: 72°C for 10 minutes.

-

-

-

Verification of Amplicon: Run 5 µL of the PCR product on a 1% agarose gel alongside a DNA ladder to confirm the amplification of a single band of the expected size.

-

PCR Product Purification: Purify the remaining PCR product using a spin column-based kit to remove primers, dNTPs, and polymerase.

-

Sanger Sequencing: Send the purified amplicon for bidirectional Sanger sequencing using the same primers used for amplification.

-

Sequence Analysis: Align the resulting sequences with a wild-type reference sequence using alignment software (e.g., BLAST, ClustalW). Identify and document any single nucleotide polymorphisms (SNPs) and the corresponding amino acid changes.

Caption: Workflow for identifying mutations in the DHPS gene.

Protocol 2: Kinetic Characterization of Wild-Type vs. Mutant DHPS

Objective: To express and purify DHPS enzymes and determine their kinetic parameters (Km for pABA, Ki for a sulfonamide) to quantify the impact of identified mutations.

Methodology:

-

Protein Expression and Purification:

-

Clone the wild-type and mutant folP alleles into an expression vector (e.g., pET vector with a His-tag).

-

Transform the constructs into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant DHPS protein using nickel-affinity chromatography.

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Coupled Spectrophotometric Assay: This assay measures DHPS activity by coupling the reaction to DHFR and monitoring NADPH oxidation at 340 nm.[22]

-

Reaction Mixture (in a 96-well UV-transparent plate):

-

100 mM Tris-HCl pH 8.5, 10 mM MgCl2

-

1 mM DTT

-

200 µM NADPH

-

1 unit of recombinant DHFR

-

Varying concentrations of pABA (for Km determination) or a fixed, sub-saturating concentration of pABA with varying concentrations of sulfonamide (for Ki determination).

-

5 µM DHPPP (6-hydroxymethyl-7,8-dihydropterin pyrophosphate)

-

-

Procedure:

-

Assemble the reaction mixture without the enzyme (DHPS).

-

Initiate the reaction by adding a known concentration of purified DHPS.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader at a constant temperature (e.g., 37°C).

-

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

-

For Km determination, plot V₀ against pABA concentration and fit the data to the Michaelis-Menten equation.

-

For Ki determination, perform the assay at multiple fixed inhibitor concentrations and use a Dixon or Lineweaver-Burk plot to determine the inhibition constant (Ki) and the mode of inhibition.

-

Section 5: Conclusion and Future Perspectives

The resistance to antifolates targeting DHPS is a multifaceted problem rooted in the molecular evolution of the target enzyme. The ability of DHPS to not only reject sulfonamides through mutation but also to potentially process them into inert analogs highlights the complex chemical and biological challenges in overcoming resistance. Understanding these dual mechanisms is critical for the development of next-generation inhibitors. Future drug design efforts should focus on compounds that:

-

Bind to highly conserved regions of the DHPS active site that are intolerant to mutation.

-

Are not substrates for the DHPS-catalyzed condensation reaction, thus avoiding the "alternative substrate" pitfall.

-

Possess novel chemical scaffolds that do not mimic pABA, potentially circumventing existing resistance mutations entirely.

By combining detailed molecular analysis with robust biochemical validation, the scientific community can continue to develop strategies to preserve the efficacy of this critical class of antimicrobial agents.

References

- 1. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. pnas.org [pnas.org]

- 8. Dihydropteroate synthase - Proteopedia, life in 3D [proteopedia.org]

- 9. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 14. Sulfonamide resistance: mechanisms and trends. | Semantic Scholar [semanticscholar.org]

- 15. Mutations in the antifolate-resistance-associated genes dihydrofolate reductase and dihydropteroate synthase in Plasmodium vivax isolates from malaria-endemic countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. P. falciparum dihydrofolate reductase and dihydropteroate synthase mutations: epidemiology and role in clinical resistance to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates [frontiersin.org]

- 19. Anti-folate drug resistance in Africa: meta-analysis of reported dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps) mutant genotype frequencies in African Plasmodium falciparum parasite populations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. communities.springernature.com [communities.springernature.com]

- 21. journals.asm.org [journals.asm.org]

- 22. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Deoxyaminopteroic acid synthesis and purification protocol

Application Notes & Protocols

A Comprehensive Guide to the Synthesis and Purification of 7,8-Dihydropteroate

For: Researchers, scientists, and drug development professionals.

Abstract

7,8-Dihydropteroate is a critical intermediate in the de novo biosynthesis of folate, an essential cofactor for the synthesis of nucleic acids and amino acids.[1][2] This pathway is vital for prokaryotes, lower eukaryotes, and plants, but absent in mammals, making the enzyme responsible for its synthesis, dihydropteroate synthase (DHPS), a key target for antimicrobial agents like sulfonamides.[1][3][4] This technical guide provides a detailed exposition on the synthesis and purification of 7,8-dihydropteroate, offering both enzymatic and chemical synthesis strategies. The protocols are designed to be robust and reproducible, with an emphasis on the underlying scientific principles to empower researchers in their experimental design and troubleshooting.

Introduction: The Biological Significance of 7,8-Dihydropteroate

7,8-Dihydropteroate is formed through the enzymatic condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[5][6] This reaction is catalyzed by dihydropteroate synthase (DHPS), a pivotal enzyme in the folate pathway.[3][7] Subsequently, 7,8-dihydropteroate is glutamylated by dihydrofolate synthase to produce dihydrofolate, which is then reduced to tetrahydrofolate, the active coenzyme form. Given its essential role in microbial life and its absence in humans, the synthesis of 7,8-dihydropteroate is a focal point for the development of novel antimicrobial therapies.[8][9] A thorough understanding of its synthesis and purification is therefore paramount for researchers in infectious diseases and drug development.

Enzymatic Synthesis of 7,8-Dihydropteroate

The enzymatic approach offers a direct and stereospecific route to 7,8-dihydropteroate, mimicking the natural biological pathway. This method is preferred for producing a biologically active product for enzymatic assays and structural studies.

Principle of Enzymatic Synthesis

The synthesis relies on the catalytic activity of dihydropteroate synthase (DHPS), which facilitates a nucleophilic substitution reaction. The amino group of pABA attacks the methylene carbon of DHPP, leading to the formation of a new C-N bond and the elimination of pyrophosphate.[7]

Experimental Workflow for Enzymatic Synthesis

References

- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 2. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Crystal structure of Mycobacterium tuberculosis 7,8-dihydropteroate synthase in complex with pterin monophosphate: new insight into the enzymatic mechanism and sulfa-drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P. aeruginosa Metabolome Database: 7,8-Dihydropteroic acid (PAMDB000376) [pseudomonas.umaryland.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of Deoxyaminopteroic Acid

Introduction: Unraveling the Folate Pathway as a Therapeutic Target

The folate metabolic pathway is a cornerstone of cellular proliferation, providing the necessary one-carbon units for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. This makes the enzymes within this pathway critical targets for therapeutic intervention, particularly in oncology and infectious diseases. Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS) are two such pivotal enzymes. DHPS is responsible for the synthesis of dihydropteroate, a precursor to folate, and is a target for sulfonamide antibiotics. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for numerous biosynthetic reactions. Inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate, disrupting DNA synthesis and repair, and ultimately leading to cell cycle arrest and apoptosis.

Deoxyaminopteroic Acid is a synthetic derivative of pterin and an analogue of folic acid. Its structural similarity to aminopterin, a potent and well-characterized DHFR inhibitor, suggests that it may exert its biological effects through the inhibition of one or more enzymes in the folate pathway. Aminopterin is known to be a competitive inhibitor of DHFR, binding with high affinity to the enzyme's active site. This application note provides a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory potential of this compound against Dihydrofolate Reductase (DHFR). Additionally, a protocol for assessing inhibition of Dihydropteroate Synthase (DHPS) is outlined to provide a more comprehensive analysis of the compound's activity on the folate pathway.

These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize the enzymatic inhibition profile of this compound and similar novel antifolate compounds.

Principle of the Assays

Dihydrofolate Reductase (DHFR) Inhibition Assay

The DHFR inhibition assay is a spectrophotometric method that quantifies the activity of the DHFR enzyme. The assay monitors the oxidation of the cofactor NADPH to NADP⁺, which accompanies the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR. This oxidation of NADPH results in a decrease in absorbance at 340 nm. In the presence of an inhibitor like this compound, the rate of NADPH oxidation is reduced, leading to a slower decrease in absorbance. The degree of inhibition is directly proportional to the concentration of the inhibitor. By measuring the rate of reaction at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined.

Dihydropteroate Synthase (DHPS) Inhibition Assay

The DHPS inhibition assay is a coupled enzymatic spectrophotometric method. It measures the production of dihydropteroate from the substrates 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA), catalyzed by DHPS. The dihydropteroate produced is then reduced to tetrahydropteroate by an excess of DHFR, with the concomitant oxidation of NADPH to NADP⁺. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. A decrease in the rate of this reaction in the presence of this compound indicates inhibition of DHPS.

Visualization of Key Pathways and Workflows

A Robust and Validated HPLC-MS/MS Method for the Quantitative Determination of Deoxyaminopteroic Acid in Biological Matrices

An Application Note for Drug Development Professionals

Abstract

This document details a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Deoxyaminopteroic Acid (DAMPA). DAMPA is a key metabolite of the antifolate drug methotrexate and its analogue aminopterin. Accurate measurement of DAMPA is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The protocol herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to optimized chromatographic separation and mass spectrometric detection. This method is designed to meet the rigorous standards of bioanalytical validation, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Precise DAMPA Quantification

This compound (DAMPA), with a molecular weight of 325.33 g/mol , is a primary metabolite formed by the cleavage of the glutamate moiety from methotrexate (MTX) or aminopterin by carboxypeptidases.[1] The concentration and clearance of these antifolate drugs and their metabolites are crucial indicators of therapeutic efficacy and potential toxicity. A failure to clear MTX and its metabolites effectively can lead to severe adverse effects. Therefore, a robust analytical method capable of accurately quantifying DAMPA in complex biological matrices like plasma or serum is indispensable for preclinical and clinical drug development.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and speed.[2] The method described here leverages the chromatographic separation power of HPLC and the precise mass-based detection of MS/MS in Multiple Reaction Monitoring (MRM) mode to achieve low limits of quantification and eliminate interferences from the sample matrix.

Foundational Principles: Why HPLC-MS/MS?

The synergy between HPLC and MS/MS provides a powerful analytical solution.[2][3]

-

High-Performance Liquid Chromatography (HPLC): The HPLC system separates DAMPA from other endogenous components of the biological sample based on its physicochemical properties. We employ a reversed-phase C18 column, which effectively retains DAMPA, a moderately polar molecule, while allowing more polar and non-polar interferents to elute at different times. The use of a gradient elution with an acidified mobile phase (containing formic acid) ensures sharp, symmetrical peak shapes and promotes efficient protonation of the analyte for mass spectrometry.[4]

-

Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte enters the mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive mode is utilized, as the nitrogen-rich pteridine ring of DAMPA is readily protonated to form a positively charged molecular ion, [M+H]⁺.

-

Mass Selection (Q1): The first quadrupole (Q1) is set to isolate only the protonated molecular ion of DAMPA (the precursor ion).

-

Fragmentation (Q2): The isolated precursor ion is accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, it collides with an inert gas (e.g., nitrogen or argon), causing it to fragment in a predictable manner. This process is known as Collision-Induced Dissociation (CID).

-

Fragment Analysis (Q3): The third quadrupole (Q3) scans and detects a specific, stable fragment ion (the product ion).

-

Multiple Reaction Monitoring (MRM): The specific transition from a precursor ion to a product ion is monitored. This highly specific detection method filters out background noise and co-eluting compounds that do not share the exact same precursor-product ion transition, providing exceptional sensitivity and selectivity.

-

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, incorporating an internal standard and quality controls to ensure data accuracy and precision, in line with regulatory expectations.[5][6][7]

Materials and Reagents

-

Analyte and Standard: this compound (DAMPA) reference standard (>98% purity), Isotopically labeled internal standard (IS), e.g., 4-Deoxy-4-aM (DAMPA-d3) or a suitable structural analog like Aminopterin.

-

Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

-

Chemicals: Ammonium hydroxide, Zinc sulfate.

-

Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric cation exchange).[8]

-

Biological Matrix: Human plasma (K2-EDTA).

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of DAMPA and the Internal Standard (IS) in DMSO. DAMPA is soluble in DMSO.[1] Store at -20°C.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions in a 50:50 (v/v) ACN:Water mixture.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into blank plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).

Sample Preparation Workflow

The objective of sample preparation is to extract DAMPA from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte.[9][10]

-

Aliquot Sample: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the IS working solution. Vortex briefly.

-

Protein Precipitation: Add 200 µL of 0.1 M Zinc Sulfate in 50% Methanol. This step crashes out the majority of proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Solid-Phase Extraction (SPE):

-

Condition: Condition the polymeric cation exchange SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

-

Load: Load the supernatant onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 2% Formic Acid in Water, followed by 1 mL of Methanol to remove neutral and acidic interferences.

-

Elute: Elute the DAMPA and IS with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the cationic analyte, releasing it from the sorbent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[11] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

Final Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS System and Conditions

The following parameters are a robust starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition | Rationale |

| HPLC System | Shimadzu Nexera or equivalent | Provides reliable and precise solvent delivery. |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Offers high-resolution separation for complex matrices. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | |

| Gradient Elution | 0-1.0 min: 5% B | Holds at initial conditions for column equilibration. |

| 1.0-5.0 min: 5% to 60% B | Gradient ramp to elute DAMPA. | |

| 5.0-6.0 min: 60% to 95% B | Ramp up to wash the column. | |

| 6.0-7.0 min: 95% B | Hold to ensure all late-eluting compounds are removed. | |

| 7.1-9.0 min: 5% B | Re-equilibration for the next injection. |

| Parameter | Condition | Rationale |

| MS System | AB Sciex 5500 QTRAP or equivalent | High sensitivity and robust performance. |

| Ionization Mode | Positive Electrospray Ionization (+ESI) | DAMPA readily forms [M+H]⁺ ions.[12] |

| Ion Source Temp. | 550°C | Facilitates efficient desolvation. |

| MRM Transition | DAMPA: 326.1 → 176.1 | Q1 isolates the precursor ion; Q3 detects the stable product ion. |

| IS (Aminopterin): 441.2 → 294.0 | A specific transition for the internal standard.[13] | |

| Dwell Time | 100 ms | Ensures sufficient data points across the chromatographic peak. |

| Collision Gas | Nitrogen | |

| Collision Energy | Optimized for each transition (e.g., 25-40 eV) | Provides optimal fragmentation efficiency. |

Visualization of Key Processes

Overall Analytical Workflow

The entire process from sample receipt to data generation follows a structured path to ensure consistency and minimize error.

Caption: High-level workflow for DAMPA quantification.

Proposed Fragmentation of DAMPA

The specificity of the MRM assay relies on the predictable fragmentation of the DAMPA precursor ion. The transition 326.1 → 176.1 corresponds to the cleavage of the bond between the pteridine ring and the aminobenzoic acid moiety.

Caption: MRM fragmentation pathway for this compound.

Trustworthiness: Building a Self-Validating System

The reliability of this method is underpinned by a multi-faceted approach to quality control, consistent with FDA and ICH M10 guidelines on bioanalytical method validation.[5][14][15]

-

The Role of the Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte (e.g., DAMPA-d3).[16] It is added at the beginning of the sample preparation process and behaves identically to the analyte during extraction, chromatography, and ionization. Any sample loss during preparation or fluctuation in instrument response will affect both the analyte and the IS proportionally. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, ensuring high precision and accuracy.

-

Calibration and Quality Control: Each analytical run must include a full set of calibration standards and at least three levels of QC samples (low, medium, and high) prepared in the same biological matrix as the unknown samples.

-

The calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration of the standards. A linear regression with a weighting factor (e.g., 1/x²) is used to define the relationship. The curve must have a correlation coefficient (r²) of ≥ 0.99.

-

QC samples are used to accept or reject the run. Their calculated concentrations must be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of their nominal values for the run to be considered valid.

-

| Parameter | Acceptance Criteria (FDA Guidance[6][7]) | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1.0 ng/mL |

| Intra-day Accuracy | ±15% of nominal value | 95% - 108% |

| Intra-day Precision (%CV) | ≤ 15% | < 10% |

| Inter-day Accuracy | ±15% of nominal value | 97% - 105% |

| Inter-day Precision (%CV) | ≤ 15% | < 12% |

| Matrix Effect | CV of IS-normalized factor ≤ 15% | Pass |

| Recovery | Consistent and precise | > 85% |

Conclusion

The HPLC-MS/MS method presented provides a robust, sensitive, and specific tool for the quantification of this compound in biological matrices. By integrating a thorough sample cleanup procedure with optimized chromatographic and mass spectrometric conditions, this protocol delivers reliable data essential for advancing drug development programs. The built-in quality control measures ensure that the method adheres to the highest standards of bioanalytical science, providing trustworthy results for critical decision-making in both research and regulated environments.

References

- 1. medkoo.com [medkoo.com]

- 2. rsc.org [rsc.org]

- 3. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. agilent.com [agilent.com]

- 9. asdlib.org [asdlib.org]

- 10. organomation.com [organomation.com]

- 11. organomation.com [organomation.com]

- 12. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A validated LC-MS/MS method for rapid determination of methotrexate in human saliva and its application to an excretion evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. centerforbiosimilars.com [centerforbiosimilars.com]

- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 16. 4-Deoxy-4-aM | 1794780-00-9 [amp.chemicalbook.com]

Application Note: Establishing and Validating Analytical Standards for 4-((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoic Acid (Deoxyaminopteroic Acid)

Introduction

Deoxyaminopteroic Acid (DAMPA), also known as 4-((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid, is a key chemical entity relevant in pharmaceutical development and biomedical research. It is recognized primarily as a metabolite of Methotrexate (MTX), a widely used antifolate drug in chemotherapy and for treating autoimmune diseases.[1] The accurate quantification of DAMPA is critical for pharmacokinetic studies of MTX, and it may also be present as a process-related impurity in the synthesis of folic acid antagonists.[2][3]

The establishment of a well-characterized, high-purity analytical standard is the cornerstone of any quantitative analytical method.[4] Without a reliable reference standard, the accuracy, precision, and overall validity of analytical data are compromised. This application note provides a comprehensive guide for researchers, analytical chemists, and drug development professionals on the systematic approach to developing, qualifying, and implementing an analytical standard for this compound. We will detail robust protocols for chromatographic separation and spectroscopic characterization, underpinned by established validation principles from the International Council for Harmonisation (ICH).[5][6]

Physicochemical Properties of this compound

Understanding the fundamental properties of DAMPA is essential for selecting and optimizing analytical methodologies.

-

Molecular Weight: 325.33 g/mol [1]

-

Structure: DAMPA consists of a pteridine ring system linked to a p-aminobenzoic acid (PABA) moiety via a methylamino bridge. This structure contains a carboxylic acid group (acidic) and multiple amino groups on the pteridine ring (basic), making it an amphoteric molecule.

-

UV Absorbance: The conjugated pteridine ring system provides strong UV absorbance, a property that is highly advantageous for quantification by HPLC-UV. Folic acid, a related compound, exhibits three absorption maxima at approximately 256 nm, 283 nm, and 365 nm in alkaline solution, which can serve as a starting point for wavelength selection.[8]

Strategy for Analytical Standard Development

The creation of a robust analytical standard is a multi-step process that ensures the identity, purity, and stability of the reference material. The workflow involves the acquisition or synthesis of the material, its purification, comprehensive characterization to confirm its structure, and rigorous purity assessment using orthogonal analytical techniques.

References

- 1. medkoo.com [medkoo.com]

- 2. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. EBC [ebc.enamine.net]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. fda.gov [fda.gov]

- 7. This compound | C15H15N7O2 | CID 72441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]

Deoxyaminopteroic Acid: A Research Biomarker for Antifolate Chemotherapy Monitoring

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deoxyaminopteroic Acid in Folate Antagonist Metabolism

This compound (DAPA) and its N10-methylated analog, 2,4-diamino-N10-methylpteroic acid (DAMPA), are critical metabolites of the widely used antifolate chemotherapeutic agents, aminopterin and methotrexate, respectively.[1][2][3][4] These drugs function by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway, thereby disrupting the synthesis of nucleotides and halting the proliferation of rapidly dividing cancer cells.[5] While effective, high-dose methotrexate therapy can lead to severe toxicity, particularly nephrotoxicity.[6] This has led to the use of rescue agents, such as leucovorin and the enzyme glucarpidase (carboxypeptidase G2).[5][6]

Glucarpidase plays a pivotal role in patient safety by rapidly hydrolyzing methotrexate to DAMPA and glutamate.[2][6] DAMPA is significantly less toxic than its parent compound and is eliminated from the body through different pathways.[1][2] Consequently, the quantification of DAMPA in biological matrices serves as a direct biomarker of glucarpidase activity and the successful detoxification of methotrexate. Monitoring DAMPA levels is crucial for clinical decision-making, especially when methotrexate immunoassays show cross-reactivity with DAMPA, leading to falsely elevated methotrexate concentrations.[7]

These application notes provide a comprehensive guide for the use of DAPA/DAMPA as a research biomarker, detailing the underlying scientific principles, and providing a robust protocol for its quantification in biological samples.

Scientific Rationale: DAPA as a Biomarker

The central application of DAPA/DAMPA as a biomarker is in the clinical management of high-dose methotrexate therapy.

-

Monitoring Glucarpidase Efficacy: The primary utility of measuring DAMPA is to confirm the enzymatic activity of glucarpidase. A rapid increase in plasma DAMPA concentration following glucarpidase administration provides a clear indication that the rescue agent is effectively converting toxic methotrexate into its non-toxic metabolite.[2]

-